molecular formula C9H12O3S B8626113 Ethyl 3-Hydroxy-3-(2-thienyl)propanoate

Ethyl 3-Hydroxy-3-(2-thienyl)propanoate

Cat. No.: B8626113
M. Wt: 200.26 g/mol
InChI Key: DWGLMTZYPUURJG-UHFFFAOYSA-N
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Description

Beta-Hydroxythiophene-2-propanoic acid ethyl ester: is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Hydroxy-3-(2-thienyl)propanoate can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Beta-Hydroxythiophene-2-propanoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products:

Scientific Research Applications

Beta-Hydroxythiophene-2-propanoic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(2-thienyl)propanoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid ethyl ester
  • Thiophene-3-carboxylic acid ethyl ester
  • Beta-Hydroxythiophene-3-propanoic acid ethyl ester

Comparison: Beta-Hydroxythiophene-2-propanoic acid ethyl ester is unique due to the presence of both a hydroxyl group and an ester group on the thiophene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other thiophene derivatives .

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

ethyl 3-hydroxy-3-thiophen-2-ylpropanoate

InChI

InChI=1S/C9H12O3S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7,10H,2,6H2,1H3

InChI Key

DWGLMTZYPUURJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CS1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

An aqueous solution comprising a composition of 2% glucose, 1% yeast extract, 1% polypeptone, and 0.6% malt extract was used as the medium, and Filobasidium uniguttulatum IFO 0699 was inoculated into this and aerobically cultured at 28° C. for 24 hours. After completion of the culturing, the culture medium (1 ml) was collected and centrifuged to isolate the cells. 3-Oxo-3-(2-thienyl)propionic acid ethyl ester to be used as the substrate was synthesized in accordance with the method described in EP-A-751427. Said cells were suspended in 200 μl of a reaction solution comprising 100 mM glucose, 0.24% 3-oxo-3-(2-thienyl)propionic acid ethyl ester, 0.01% NADH, 0.01% NADPH and 100 mM Tris-HCl buffer (pH 7.5) and allowed to undergo the reaction at 30° C. on a shaker. After 18 hours of the commencement of the reaction, 800 μl of 2-propanol was added thereto, the cells were removed by centrifugation, and then a sample of the supernatant was analyzed by HPLC. The analysis was carried out under the following conditions using Chiralpak AD-RH (mfd. by Daicel) as the HPLC column.
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